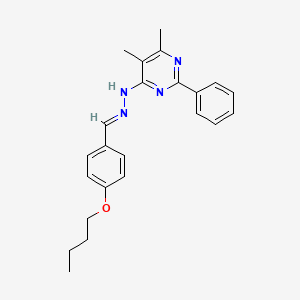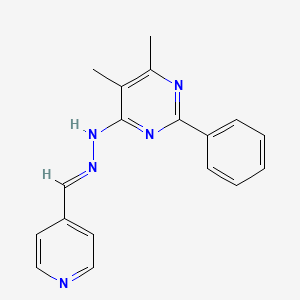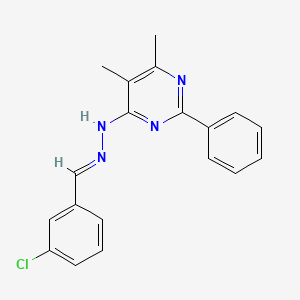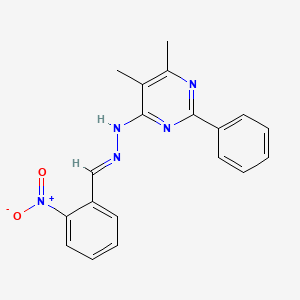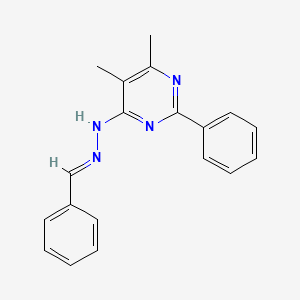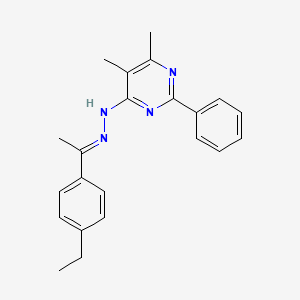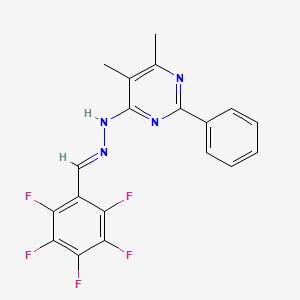
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as H2L, is a ligand that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery. H2L is a bidentate ligand that can coordinate with metal ions to form metal complexes. The synthesis of H2L and its metal complexes has been extensively studied, and its mechanism of action and physiological effects have been investigated.
作用機序
The mechanism of action of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes is not fully understood. However, it is believed that metal complexes of this compound induce cell death in cancer cells through various mechanisms, including DNA damage, apoptosis, and cell cycle arrest. Metal complexes of this compound have also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
This compound and its metal complexes have been shown to exhibit various biochemical and physiological effects. Metal complexes of this compound have been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. This compound has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes. Additionally, this compound has been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions.
実験室実験の利点と制限
One of the advantages of using 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes in lab experiments is their potential as anticancer and antibacterial agents. Additionally, this compound has been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions. However, one of the limitations of using this compound and its metal complexes in lab experiments is their potential toxicity. Further studies are needed to investigate the toxicity of this compound and its metal complexes.
将来の方向性
There are several future directions for the study of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes. One potential direction is the investigation of the mechanism of action of this compound and its metal complexes in cancer cells and bacteria. Additionally, further studies are needed to investigate the toxicity of this compound and its metal complexes. Furthermore, this compound and its metal complexes can be studied for their potential as fluorescence sensors for metal ions. Finally, the synthesis of new metal complexes of this compound can be explored for their potential applications in medicinal chemistry and drug discovery.
Conclusion
In conclusion, this compound is a ligand that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery. The synthesis of this compound and its metal complexes has been extensively studied, and its mechanism of action and physiological effects have been investigated. This compound and its metal complexes have shown promising anticancer and antibacterial activity, and this compound has also been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions. Further studies are needed to investigate the toxicity of this compound and its metal complexes and to explore their potential applications in medicinal chemistry and drug discovery.
科学的研究の応用
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes have been studied for their potential applications in medicinal chemistry and drug discovery. Metal complexes of this compound have shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential as a fluorescence sensor for metal ions.
特性
IUPAC Name |
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-20(16-8-5-4-6-9-16)22-19(13)24-23-15(3)17-10-7-11-18(12-17)25(26)27/h4-12H,1-3H3,(H,21,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCUREKGOXBBTO-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




